ethyl(RS)-2-oxo-3-phenylbutyrate
CAS No.:
Cat. No.: VC13962866
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O3 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | ethyl 2-oxo-3-phenylbutanoate |
| Standard InChI | InChI=1S/C12H14O3/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
| Standard InChI Key | DKWAALUXJAKCRQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)C(C)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethyl(RS)-2-oxo-3-phenylbutyrate, systematically named ethyl 2-oxo-3-phenylbutanoate, belongs to the class of α-ketoesters. Its IUPAC name, ethyl 2-oxo-3-phenylbutanoate, reflects the esterified ethyl group at the carboxylate position, a ketone at the second carbon, and a phenyl substituent at the third carbon . The "RS" designation indicates the racemic nature of the compound, which lacks stereochemical purity. Synonyms include SCHEMBL7636543 and ethyl (RS)-2-oxo-3-phenylbutyrate, with a CAS registry number of 64920-29-2 .
Table 1: Key Identifiers of Ethyl(RS)-2-Oxo-3-Phenylbutyrate
| Property | Value | References |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 206.24 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 309.0 ± 0.0 °C | |
| Flash Point | 140.0 ± 19.2 °C | |
| SMILES | CCOC(=O)C(=O)C(C)C1=CC=CC=C1 |
Structural and Stereochemical Features
The compound’s structure comprises a butyrate backbone with a ketone group at C2 and a phenyl group at C3. The ethyl ester at C1 enhances solubility in organic solvents such as ethyl acetate and dichloromethane . The absence of stereochemical resolution in the racemic form limits its direct pharmaceutical use but makes it a substrate for enantioselective reductions. X-ray crystallography and NMR studies confirm the planar geometry of the ketone and the torsional flexibility of the ethyl ester .
Synthesis and Production Methods
Biocatalytic Asymmetric Reduction
Recent advances prioritize biocatalytic methods to produce enantiomerically pure derivatives. Candida krusei SW2026 has emerged as a high-performing strain, reducing ethyl(RS)-2-oxo-3-phenylbutyrate to (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) with 99.7% ee and 95.1% yield at substrate concentrations of 2.5 g/L . Optimized conditions (30°C, pH 6.6, 5% glucose) enhance cofactor regeneration, while fed-batch strategies mitigate substrate inhibition at higher concentrations (20 g/L) .
Table 2: Comparative Performance of Biocatalytic Systems
| Biocatalyst | Substrate (g/L) | ee (%) | Yield (%) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|
| Candida krusei SW2026 | 20 | 97.4 | 82.0 | 1.04 | |
| Escherichia coli (IolS/GDH) | 620 | >99 | 95 | 25.8 | |
| Candida boidinii | 4.1 | 99 | 92 | 0.27 |
Recombinant E. coli coexpressing iolS (carbonyl reductase) and gdh (glucose dehydrogenase) achieves remarkable space-time yields of 25.8 g/L/h, enabling industrial-scale production . Aqueous-organic biphasic systems (e.g., water/dibutyl phthalate) further improve substrate tolerance, increasing product concentrations to 16.6 g/L compared to 9.2 g/L in monophasic systems .
Pharmaceutical and Industrial Applications
ACE Inhibitor Synthesis
(R)-HPBE, the reduced form of ethyl(RS)-2-oxo-3-phenylbutyrate, is a key intermediate in ACE inhibitors such as enalapril, benazepril, and ramipril . These drugs treat hypertension by inhibiting the conversion of angiotensin I to angiotensin II. The biocatalytic route’s enantioselectivity (>99% ee) eliminates the need for chiral resolution, reducing production costs by 30–40% compared to kinetic resolution methods .
Specialty Chemical Manufacturing
The compound’s ketone group participates in aldol condensations and Strecker reactions, forming β-amino alcohols and heterocyclic compounds. For instance, reaction with hydroxylamine yields oxime derivatives used as corrosion inhibitors .
Analytical Characterization
Chromatographic Methods
Gas chromatography (GC) with chiral columns (e.g., Chiralcel OD-H) resolves enantiomers, while HPLC using C18 columns quantifies purity . For example, GC analysis of (R)-HPBE shows retention times of 11.2 min (S-enantiomer) and 17.7 min (R-enantiomer) .
Spectroscopic Data
-
NMR (CDCl): δ 1.28 (t, 3H, OCHCH), 4.15–4.23 (m, 3H, OCH), 7.18–7.30 (m, 5H, Ar-H) .
-
IR (cm): 1745 (C=O ester), 1710 (C=O ketone), 1600 (C=C aromatic) .
Recent Research and Future Directions
Current studies focus on immobilized enzymes and continuous bioreactors to enhance process efficiency. For example, covalent bonding of Candida parapsilosis reductase to silica nanoparticles improves catalyst reusability by 15 cycles without activity loss . Computational enzyme engineering also aims to alter substrate specificity for broader application in chiral synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume